molecular formula C5H14Cl2N4O3 B8021928 (S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride

(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride

Cat. No.: B8021928
M. Wt: 249.09 g/mol
InChI Key: AKPIIXWPTMFQQJ-QTNFYWBSSA-N
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Description

(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of functional groups, formation of key intermediates, and deprotection steps. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in various biological processes and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid
  • (S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid monohydrochloride
  • (S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid trihydrochloride

Uniqueness

(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.2ClH/c6-3(4(10)11)1-2-8-5(7)9-12;;/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H/t3-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPIIXWPTMFQQJ-QTNFYWBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)NO)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=C(N)NO)[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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